1-(2-Fluoroethoxy)-3-methoxybenzene
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Overview
Description
1-(2-Fluoroethoxy)-3-methoxybenzene, also known as FEMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEMB belongs to the class of phenyl ether compounds and has a molecular formula of C9H11FO2.
Mechanism Of Action
The mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the activity of enzymes such as phosphatidylinositol 3-kinase (PI3K) and protein kinase B (AKT), which play important roles in cell survival and proliferation. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.
Biochemical And Physiological Effects
1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have various biochemical and physiological effects on cells and tissues. In cancer cells, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to induce apoptosis and inhibit cell proliferation. In neurons, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to protect against oxidative stress and reduce inflammation. In the heart, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to reduce myocardial infarct size and improve cardiac function.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Fluoroethoxy)-3-methoxybenzene in lab experiments is its relatively low toxicity compared to other compounds used in cancer research and neurology. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage and administration route for therapeutic applications.
Future Directions
Further research is needed to fully understand the mechanism of action of 1-(2-Fluoroethoxy)-3-methoxybenzene and its potential therapeutic applications. Future studies could investigate the pharmacokinetics and pharmacodynamics of 1-(2-Fluoroethoxy)-3-methoxybenzene to determine the optimal dosage and administration route for therapeutic use. Additionally, more research is needed to determine the potential side effects and toxicity of 1-(2-Fluoroethoxy)-3-methoxybenzene in vivo.
Synthesis Methods
1-(2-Fluoroethoxy)-3-methoxybenzene can be synthesized through a multi-step process that involves the reaction of 2-fluoroethanol with 3-methoxyphenol in the presence of a strong acid catalyst such as sulfuric acid. The resulting intermediate is then treated with a base such as sodium hydroxide to yield the final product.
Scientific Research Applications
1-(2-Fluoroethoxy)-3-methoxybenzene has been studied for its potential therapeutic applications in various fields including cancer research, neurology, and cardiology. In cancer research, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2-Fluoroethoxy)-3-methoxybenzene has also been studied for its neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2-Fluoroethoxy)-3-methoxybenzene has been shown to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
properties
CAS RN |
123644-36-0 |
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Product Name |
1-(2-Fluoroethoxy)-3-methoxybenzene |
Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(2-fluoroethoxy)-3-methoxybenzene |
InChI |
InChI=1S/C9H11FO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6H2,1H3 |
InChI Key |
PZLJVDNKBVOUQW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCCF |
Canonical SMILES |
COC1=CC(=CC=C1)OCCF |
synonyms |
1-(2-FLUOROETHOXY)-3-METHOXY-BENZENE |
Origin of Product |
United States |
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